Mycophenolic acid (MPA) is a noncompetitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [] MPA is classified as an immunosuppressant and an antiproliferative agent. [] It is produced as a secondary metabolite by several fungal species, most notably Penicillium brevicompactum. [, ] MPA's primary role in scientific research stems from its ability to inhibit IMPDH, an enzyme crucial for the de novo pathway of guanine nucleotide biosynthesis. [, , ] This inhibition has significant implications for various cellular processes, making MPA a valuable tool for studying diverse biological phenomena, including immunosuppression, cell proliferation, and viral replication.
The industrial production of mycophenolic acid is primarily achieved through fermentation using the fungus Penicillium brevicompactum. [] Research indicates that fructose is the most effective carbon source for MPA fermentation, but its high cost makes it less suitable for large-scale production. [] Molasses, containing sucrose as a source of fructose, has been identified as a cost-effective alternative for industrial production. [] Urea, an inorganic nitrogen source, has been shown to enhance MPA fermentation yield significantly. [] Organic nitrogen sources like casein, peptone, and casamino acid, derived from milk protein, also contribute to increased MPA yield. []
Mycophenolic acid undergoes a crucial chemical reaction involving glucuronidation, a major metabolic pathway for the drug. [, , ] The primary glucuronide metabolite is mycophenolic acid 7-O-glucuronide (MPAG), formed through the action of UDP-glucuronosyltransferases (UGTs). [] UGT1A8 and UGT1A10, predominantly expressed in the gastrointestinal tract, are identified as the key UGT enzymes involved in MPA glucuronidation. [] Other UGT1A enzymes in the liver and kidneys (UGT1A1, UGT1A3, UGT1A4, and UGT1A6) exhibited no activity towards MPA. [] A carboxyl-linked glucuronide, mycophenolic acid acyl-glucuronide (AcMPAG), has also been detected in in vitro and in vivo studies. [] AcMPAG deglucuronidation in the liver is attributed to the enzyme α/β hydrolase domain containing 10 (ABHD10), which exhibits potent inhibitory effects from substances like AgNO3, CdCl2, CuCl2, PMSF, bis-p-nitrophenylphosphate, and DTNB. []
Mycophenolic acid exerts its biological effects by specifically inhibiting inosine monophosphate dehydrogenase (IMPDH). [, ] IMPDH catalyzes the rate-limiting step in the de novo synthesis pathway of guanine nucleotides, essential for DNA and RNA synthesis. [, ] By inhibiting IMPDH, MPA selectively depletes intracellular guanosine triphosphate (GTP) pools, disrupting DNA replication and cell proliferation. [, ] This mechanism is particularly relevant to lymphocytes, which rely heavily on the de novo pathway for guanine nucleotide synthesis, making MPA a potent immunosuppressant. [, ]
Mycophenolic acid is a white crystalline powder. [] It is sparingly soluble in water, but soluble in ethanol and methanol. [] The melting point of mycophenolic acid is reported to be around 141 °C. [] Spectroscopic analysis using UV light reveals a characteristic absorbance peak at 250 nm. [] Mycophenolic acid exhibits a high binding affinity to plasma proteins, primarily albumin. [, ] This protein binding influences the drug's pharmacokinetics and potentially its therapeutic efficacy.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4